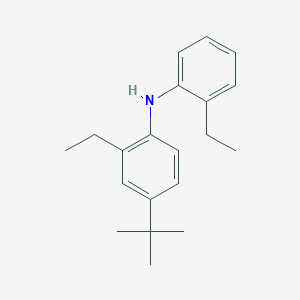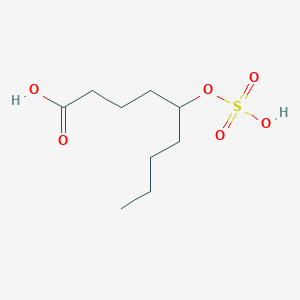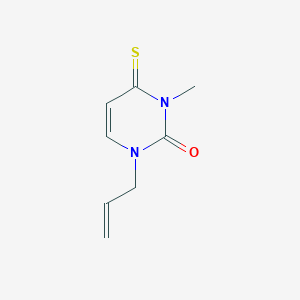![molecular formula C32H26 B14314117 1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene CAS No. 108834-55-5](/img/structure/B14314117.png)
1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[220]hexa-2,5-diene is a unique organic compound characterized by its bicyclic structure and multiple phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene typically involves the cycloaddition reactions of appropriate precursors. One common method is the Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired compound in pure form.
化学反应分析
Types of Reactions
1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the bicyclic structure.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, using reagents such as bromine or nitric acid to introduce substituents like bromine or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Hydrogenated bicyclic compounds.
Substitution: Brominated or nitrated derivatives on the phenyl rings.
科学研究应用
1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of substituents on reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-2,4,5,6-tetraphenylcyclohexa-2,5-diene: Similar structure but lacks the bicyclic framework.
1,3-Dimethyl-2,4,5,6-tetraphenylbenzene: Contains a benzene ring instead of the bicyclic structure.
1,3-Dimethyl-2,4,5,6-tetraphenylcyclohexane: Saturated analog with a cyclohexane ring.
Uniqueness
1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for studying the effects of ring strain and conjugation in organic molecules.
属性
CAS 编号 |
108834-55-5 |
|---|---|
分子式 |
C32H26 |
分子量 |
410.5 g/mol |
IUPAC 名称 |
1,3-dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene |
InChI |
InChI=1S/C32H26/c1-23-28(24-15-7-3-8-16-24)31(2)29(25-17-9-4-10-18-25)30(26-19-11-5-12-20-26)32(23,31)27-21-13-6-14-22-27/h3-22H,1-2H3 |
InChI 键 |
QUNJZAACLUPGCN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2(C1(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)
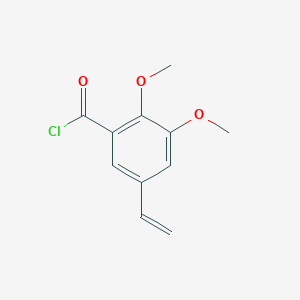

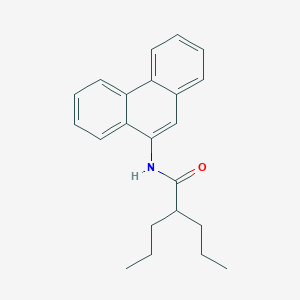
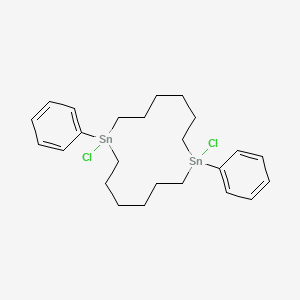
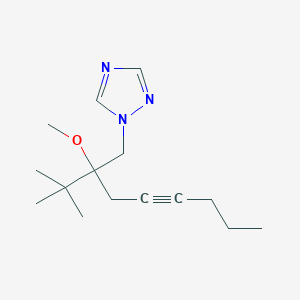
![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)

![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
